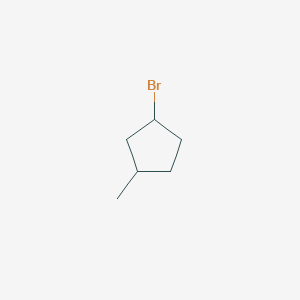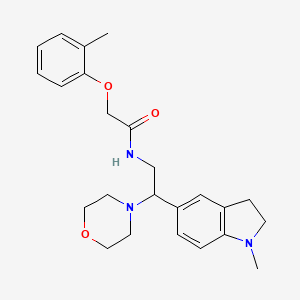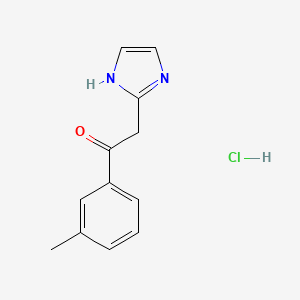
1-Bromo-3-methylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-methylcyclopentane is a chemical compound with the molecular formula C6H11Br . It has an average mass of 163.055 Da and a monoisotopic mass of 162.004410 Da .
Synthesis Analysis
The synthesis of 1-Bromo-3-methylcyclopentane can be achieved through free-radical bromination of methylcyclopentane . This process involves using N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like benzoyl peroxide (BPO) and light (hv) .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-methylcyclopentane includes a five-membered ring and contains a total of 18 bonds, including 7 non-H bonds . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
In an SN2 reaction, the nucleophile attacks from the opposite side of the leaving group, resulting in an inversion of stereochemistry at the reaction center . This reaction is significant in the context of 1-Bromo-3-methylcyclopentane.Physical And Chemical Properties Analysis
1-Bromo-3-methylcyclopentane is a liquid at room temperature . It has a molecular weight of 163.06 . The InChI code for this compound is 1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 .Wissenschaftliche Forschungsanwendungen
1. Kinetics and Mechanism of Monomolecular Heterolysis
Research conducted by Dvorko, Koshchii, and Ponomareva (2003) explored the kinetics and mechanism of monomolecular heterolysis of 1-Bromo-1-methylcyclopentane and similar compounds. They found that the rate of heterolysis is determined by the equation v = k[RBr], following an E1 mechanism. This study contributes to understanding the solvation effects in the heterolysis of such substrates (Dvorko, Koshchii, & Ponomareva, 2003).
2. Stable Carbonium Ions Research
In 1967, Olah, Bollinger, Cupas, and Lukas studied the formation of the 1-Methylcyclopentyl cation, which is formed when 1-methylcyclopentanol or cyclohexanol are dissolved in specific solutions. This research provides insights into the acid-catalyzed isomerization of hydrocarbons and the stability of carbonium ions, which are fundamental in organic chemistry and reaction mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).
3. Conformational Analysis in Organic Chemistry
Allinger and Liang (1965) conducted a conformational analysis on 3-bromo-3-methylcholestane and inferred the favored conformation of 1-bromo-1-methylcyclohexane, contributing to the understanding of molecular conformations in organic compounds. Their work helps in predicting molecular behavior in various chemical environments (Allinger & Liang, 1965).
4. Role of Nucleophilic Solvation in Heterolysis
Dvorko, Ponomareva, and Ponomarev (2004) studied the effects of solvent on the rates of heterolyses of substrates including 1-bromo-1-methylcyclopentane. Their findings highlight the importance of nucleophilic solvation in the mechanism of covalent bond heterolysis, providing valuable information for understanding chemical reactions in various solvents (Dvorko, Ponomareva, & Ponomarev, 2004).
5. Application in Synthesis of Strained Hydrocarbons
Research into the synthesis and reactions of strained hydrocarbons such as 1-Bromobicyclo[1.1.1]pentane by Della and Taylor (1990) provides insights into the properties and reactivity of cyclic compounds. This is crucial for the development of new synthetic methods in organic chemistry (Della & Taylor, 1990).
Wirkmechanismus
Target of Action
1-Bromo-3-methylcyclopentane is a chemical compound that primarily targets organic molecules in chemical reactions . It is often used in organic synthesis due to its reactivity .
Mode of Action
The mode of action of 1-Bromo-3-methylcyclopentane involves a process known as nucleophilic substitution . In this process, a nucleophile, which is a species rich in electrons, attacks an electrophilic carbon bearing a leaving group (in this case, a bromine atom). The bromine atom then departs, resulting in the substitution of the bromine atom with the nucleophile .
Biochemical Pathways
1-Bromo-3-methylcyclopentane is involved in the biochemical pathway known as the E1 elimination mechanism . This mechanism involves the removal of a hydrogen and a halogen from adjacent carbons, resulting in the formation of a double bond . This process is significant in organic chemistry as it leads to the formation of alkenes .
Pharmacokinetics
Excretion would likely occur through the kidneys .
Result of Action
The result of the action of 1-Bromo-3-methylcyclopentane is the formation of new organic compounds through substitution or elimination reactions . These reactions are fundamental to organic synthesis and are widely used in the production of a variety of chemicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-methylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMACSHFTGJPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methylcyclopentane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)


![2-[(2-Hydroxypropyl)amino]propan-1-ol](/img/structure/B2692474.png)




![2-(4-Nitrophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2692484.png)

![3-Azaspiro[5.5]undecane-9-carboxylic acid hydrochloride](/img/structure/B2692486.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2692487.png)